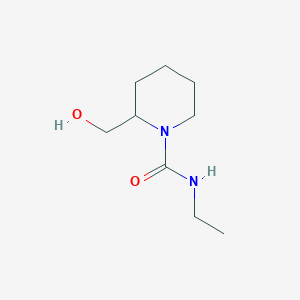![molecular formula C7H10Cl2N4 B2569939 {イミダゾ[1,2-a]ピリミジン-6-イル}メタナミン二塩酸塩 CAS No. 1803590-83-1](/img/structure/B2569939.png)
{イミダゾ[1,2-a]ピリミジン-6-イル}メタナミン二塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry. This compound is characterized by its imidazo[1,2-a]pyrimidine core, which is a fused bicyclic structure combining an imidazole ring with a pyrimidine ring. The presence of the methanamine group and the dihydrochloride salt form enhances its solubility and reactivity, making it a valuable intermediate in various chemical reactions and pharmaceutical applications.
科学的研究の応用
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: The compound is used in the development of biochemical probes and as a ligand in the study of enzyme-substrate interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials with unique properties
作用機序
Target of Action
Compounds with similar structures have been reported to target the phosphatidylinositol 3-kinase (pi3k) signalling pathway .
Mode of Action
Similar compounds have been reported to inhibit the pi3k signalling pathway .
Biochemical Pathways
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride affects the PI3K signalling pathway . Aberrant expression of this pathway is often associated with tumourigenesis, progression, and poor prognosis .
Result of Action
Similar compounds have been reported to show submicromolar inhibitory activity against various tumour cell lines .
生化学分析
Biochemical Properties
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of phosphatidylinositol 3-kinase (PI3K), a key enzyme involved in cell growth, proliferation, and survival . By inhibiting PI3K, {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride can modulate downstream signaling pathways, leading to altered cellular responses.
Cellular Effects
The effects of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride on various cell types and cellular processes are profound. This compound has been observed to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the PI3K/Akt signaling pathway . Additionally, it can influence gene expression and cellular metabolism, leading to reduced cell proliferation and increased cell death. These effects make {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride a promising candidate for anticancer therapy.
Molecular Mechanism
At the molecular level, {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride exerts its effects through several mechanisms. It binds to the active site of PI3K, inhibiting its kinase activity and preventing the phosphorylation of downstream targets such as Akt . This inhibition disrupts the PI3K/Akt signaling pathway, leading to decreased cell survival and proliferation. Additionally, {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride have been studied over various time periods. The compound exhibits good stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that continuous exposure to {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects such as weight loss and organ toxicity have been observed. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing side effects.
Metabolic Pathways
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in certain tissues, such as the liver and kidneys, where it exerts its therapeutic effects.
Subcellular Localization
The subcellular localization of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride is critical for its activity and function. The compound is directed to specific cellular compartments, such as the cytoplasm and nucleus, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a role in its localization, ensuring that it reaches the appropriate sites of action within the cell.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with glyoxal or its derivatives, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The methanamine group can be introduced through reductive amination or other suitable amination reactions. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production of {Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride often employs scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis, which allows for better control over reaction conditions and minimizes the formation of by-products. Additionally, the use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
化学反応の分析
Types of Reactions
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazo[1,2-a]pyrimidine derivatives with different functional groups.
Reduction: Reduction reactions can modify the imidazo[1,2-a]pyrimidine core or the methanamine group.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various substituents onto the imidazo[1,2-a]pyrimidine ring.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as ethanol or dichloromethane, and catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions include a wide range of imidazo[1,2-a]pyrimidine derivatives with different functional groups, which can be further utilized in medicinal chemistry and material science applications .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring. It has applications in medicinal chemistry and material science.
Imidazo[1,2-b]pyridazine: Another related compound with a pyridazine ring, known for its biological activity and use in drug development.
Imidazo[1,2-c]pyrimidine: A compound with a different ring fusion pattern, used in various chemical and pharmaceutical applications
Uniqueness
{Imidazo[1,2-a]pyrimidin-6-yl}methanamine dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable salts enhances its solubility and makes it a versatile intermediate in synthetic chemistry. Additionally, its potential as a scaffold for drug design sets it apart from other similar compounds .
特性
IUPAC Name |
imidazo[1,2-a]pyrimidin-6-ylmethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.2ClH/c8-3-6-4-10-7-9-1-2-11(7)5-6;;/h1-2,4-5H,3,8H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYGJTCLHBHJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=NC2=N1)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-bromo-N-[2-(diethylamino)ethyl]benzene-1-sulfonamide hydrochloride](/img/structure/B2569857.png)
![1,3,7-trimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569858.png)



![methyl 3-[5-(cyclopropylcarbamoyl)pentyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2569865.png)

![N-{[4-(2,5-dimethylphenyl)-5-({2-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-nitrobenzamide](/img/structure/B2569870.png)
![N-[1-(furan-3-yl)propan-2-yl]thiophene-2-sulfonamide](/img/structure/B2569873.png)

![(E)-2-((1H-benzo[d]imidazol-2-yl)thio)-N'-(2-hydroxy-1,2-diphenylethylidene)acetohydrazide](/img/structure/B2569876.png)



